molecular formula C15H35NO3Si B14524050 N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine CAS No. 62757-40-8

N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine

Cat. No.: B14524050
CAS No.: 62757-40-8
M. Wt: 305.53 g/mol
InChI Key: HTEBUHTXDCYYDD-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine is a versatile organosilane compound with the molecular formula C14H33NO3Si. This compound is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including surface modification, polymer synthesis, and as a precursor for functionalized materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine typically involves the reaction of N-methyl-3-aminopropyltrimethoxysilane with octylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure. The product is then purified using distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Silanols and siloxane networks.

    Condensation: Cross-linked siloxane polymers.

    Substitution: N-substituted derivatives of the original compound.

Scientific Research Applications

N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces, such as glass or metals.

    Biology: Employed in the functionalization of biomolecules for surface immobilization and biosensor development.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and coatings with improved mechanical properties.

Mechanism of Action

The primary mechanism of action of N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. This process results in the formation of a stable siloxane network that enhances the adhesion between different materials. The amine group can also interact with various substrates, providing additional functionality and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an octylamine group, providing different reactivity and applications.

    (N,N-Dimethylaminopropyl)trimethoxysilane: Features a dimethylamino group, which affects its reactivity and suitability for different applications.

    3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.

Uniqueness

N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine is unique due to its combination of a long alkyl chain (octyl group) and a trimethoxysilyl group. This structure provides both hydrophobic and hydrophilic properties, making it highly versatile for various applications. The presence of the amine group also allows for further functionalization and reactivity, enhancing its utility in different fields.

Properties

IUPAC Name

N-methyl-N-(3-trimethoxysilylpropyl)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35NO3Si/c1-6-7-8-9-10-11-13-16(2)14-12-15-20(17-3,18-4)19-5/h6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEBUHTXDCYYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C)CCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707470
Record name N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62757-40-8
Record name N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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